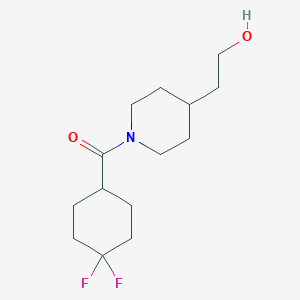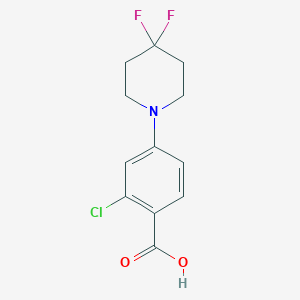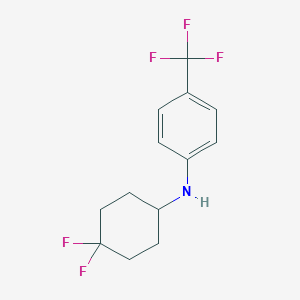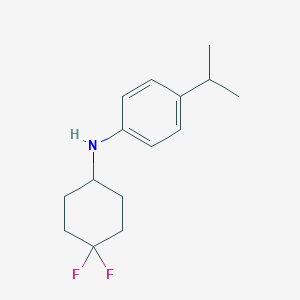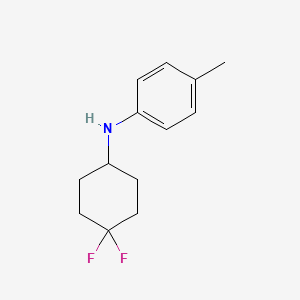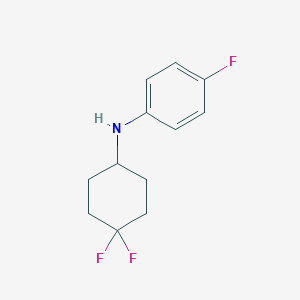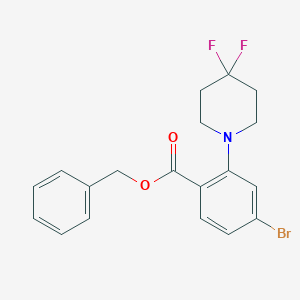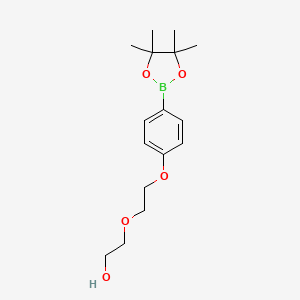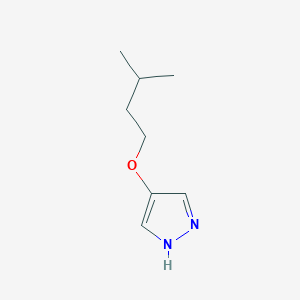
Benzyl 4-bromo-2-(pyrrolidin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-bromo-2-(pyrrolidin-1-yl)benzoate is an organic compound that features a benzyl ester functional group attached to a brominated benzoate moiety, which is further substituted with a pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-(pyrrolidin-1-yl)benzoate typically involves the esterification of 4-bromo-2-(pyrrolidin-1-yl)benzoic acid with benzyl alcohol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 4-bromo-2-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove the bromine atom.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.
Major Products:
Substitution Products: Depending on the nucleophile, products like 4-azido-2-(pyrrolidin-1-yl)benzoate or 4-thiol-2-(pyrrolidin-1-yl)benzoate.
Oxidation Products: 4-bromo-2-(pyrrolidin-1-yl)benzoic acid.
Reduction Products: 4-bromo-2-(pyrrolidin-1-yl)benzyl alcohol.
Hydrolysis Products: 4-bromo-2-(pyrrolidin-1-yl)benzoic acid and benzyl alcohol.
Applications De Recherche Scientifique
Benzyl 4-bromo-2-(pyrrolidin-1-yl)benzoate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 4-bromo-2-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity. The ester functional group allows for hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
- 4-bromo-2-(pyrrolidin-1-yl)benzoic acid
- Benzyl 4-chloro-2-(pyrrolidin-1-yl)benzoate
- Benzyl 4-bromo-2-(morpholin-1-yl)benzoate
Comparison: Benzyl 4-bromo-2-(pyrrolidin-1-yl)benzoate is unique due to the presence of both the bromine atom and the pyrrolidine ring, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
benzyl 4-bromo-2-pyrrolidin-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-15-8-9-16(17(12-15)20-10-4-5-11-20)18(21)22-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHQZQYYEJVYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
